Cas no 2171269-81-9 ((2S)-1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpyrrolidine-2-carboxylic acid)

(2S)-1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpyrrolidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- (2S)-1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpyrrolidine-2-carboxylic acid
- (2S)-1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]pyrrolidine-2-carboxylic acid
- EN300-1502105
- 2171269-81-9
-
- Inchi: 1S/C26H23N3O5/c30-24(29-14-6-12-22(29)25(31)32)21-11-5-13-23(27-21)28-26(33)34-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-5,7-11,13,20,22H,6,12,14-15H2,(H,31,32)(H,27,28,33)/t22-/m0/s1
- InChI Key: SOBJUYIPRQZARP-QFIPXVFZSA-N
- SMILES: O(C(NC1=CC=CC(C(N2CCC[C@H]2C(=O)O)=O)=N1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 457.16377084g/mol
- Monoisotopic Mass: 457.16377084g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 6
- Complexity: 754
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 109Ų
(2S)-1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpyrrolidine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1502105-50mg |
(2S)-1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]pyrrolidine-2-carboxylic acid |
2171269-81-9 | 50mg |
$2044.0 | 2023-09-27 | ||
Enamine | EN300-1502105-2.5g |
(2S)-1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]pyrrolidine-2-carboxylic acid |
2171269-81-9 | 2.5g |
$4771.0 | 2023-07-10 | ||
Enamine | EN300-1502105-0.05g |
(2S)-1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]pyrrolidine-2-carboxylic acid |
2171269-81-9 | 0.05g |
$2044.0 | 2023-07-10 | ||
Enamine | EN300-1502105-1000mg |
(2S)-1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]pyrrolidine-2-carboxylic acid |
2171269-81-9 | 1000mg |
$2433.0 | 2023-09-27 | ||
Enamine | EN300-1502105-10000mg |
(2S)-1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]pyrrolidine-2-carboxylic acid |
2171269-81-9 | 10000mg |
$10464.0 | 2023-09-27 | ||
Enamine | EN300-1502105-100mg |
(2S)-1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]pyrrolidine-2-carboxylic acid |
2171269-81-9 | 100mg |
$2142.0 | 2023-09-27 | ||
Enamine | EN300-1502105-0.1g |
(2S)-1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]pyrrolidine-2-carboxylic acid |
2171269-81-9 | 0.1g |
$2142.0 | 2023-07-10 | ||
Enamine | EN300-1502105-0.25g |
(2S)-1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]pyrrolidine-2-carboxylic acid |
2171269-81-9 | 0.25g |
$2239.0 | 2023-07-10 | ||
Enamine | EN300-1502105-0.5g |
(2S)-1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]pyrrolidine-2-carboxylic acid |
2171269-81-9 | 0.5g |
$2336.0 | 2023-07-10 | ||
Enamine | EN300-1502105-1.0g |
(2S)-1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]pyrrolidine-2-carboxylic acid |
2171269-81-9 | 1.0g |
$2433.0 | 2023-07-10 |
(2S)-1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpyrrolidine-2-carboxylic acid Related Literature
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
3. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
Additional information on (2S)-1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpyrrolidine-2-carboxylic acid
Introduction to (2S)-1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpyrrolidine-2-carboxylic Acid (CAS No. 2171269-81-9)
(2S-1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpyrrolidine-2-carboxylic acid) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound, identified by its CAS number 2171269-81-9, represents a culmination of advanced synthetic methodologies and exhibits a complex molecular architecture that makes it a promising candidate for various therapeutic applications. The detailed exploration of its chemical properties, synthetic pathways, and potential biological activities provides a comprehensive understanding of its significance in modern medicinal chemistry.
The molecular structure of (2S-1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpyrrolidine-2-carboxylic acid) is characterized by the presence of multiple functional groups, including an amino group, a pyridine ring, and a pyrrolidine moiety. These structural features contribute to its unique chemical behavior and reactivity, making it an intriguing subject for further study. The compound's stereochemistry, particularly the 2S configuration, plays a crucial role in determining its biological activity and interaction with biological targets.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for pharmaceutical applications. Among these, pyridine and pyrrolidine derivatives have shown remarkable potential due to their ability to interact with various biological targets. The incorporation of a fluorenylmethoxycarbonyl (Fmoc) group in the structure of (2S-1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpyrrolidine-2-carboxylic acid) enhances its stability and solubility, which are critical factors for pharmaceutical formulations. This modification also facilitates further derivatization and functionalization, opening up numerous possibilities for drug design and development.
The synthesis of (2S-1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpyrrolidine-2-carboxylic acid) involves a multi-step process that requires precise control over reaction conditions and stereochemistry. Advanced synthetic techniques, such as chiral resolution and asymmetric synthesis, are employed to achieve the desired stereoisomer. The use of protecting groups like Fmoc ensures that the reactive sites are selectively modified, preventing unwanted side reactions. This meticulous approach underscores the compound's complexity and the expertise required for its synthesis.
Recent research has highlighted the potential of (2S-1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpyrrolidine-2-carboxylic acid) as a lead compound for the development of novel therapeutic agents. Studies have demonstrated its ability to modulate various biological pathways, including enzyme inhibition and receptor binding. The compound's interaction with target proteins has been investigated using computational methods and experimental techniques such as X-ray crystallography. These studies have provided valuable insights into its mechanism of action and potential therapeutic applications.
The pharmacological profile of (2S-1-6-({(9H-fluoren- 9 -yl)methoxycarbonyl}amino)pyridine- 2 -carbonylpyrrolidine- 2 -carboxylic acid) has been evaluated in various in vitro and in vivo models. Preliminary results suggest that it exhibits promising activity against several diseases, including cancer and inflammatory disorders. The compound's ability to selectively target specific pathological pathways makes it an attractive candidate for further clinical investigation. Additionally, its favorable pharmacokinetic properties enhance its potential as a viable therapeutic option.
The future prospects of (2S -1- 6- ({(9H-fluoren- 9 -yl)methoxycarbonyl}amino)pyridine- 2 -carboxyl ylpyrrolidine- 2 -carboxylic acid b>) are vast, with ongoing research aimed at optimizing its efficacy and safety profiles. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound from preclinical studies to clinical trials. The integration of cutting-edge technologies such as high-throughput screening and structure-based drug design will further enhance the development process.
In conclusion, (2S -1- 6- ({(9H-fluorene -9 - ylmethoxycarbonyl)}amino)pyridine- 2 - carb onylpyrrolidine- 2 - carboxylic acid b>) represents a significant advancement in medicinal chemistry with its complex molecular architecture and promising biological activities. Its synthesis, pharmacological profile, and potential therapeutic applications underscore its importance in addressing unmet medical needs. As research continues to unfold, this compound is poised to make substantial contributions to the field of pharmaceuticals.
2171269-81-9 ((2S)-1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpyrrolidine-2-carboxylic acid) Related Products
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 5587-61-1(Triisocyanato(methyl)silane)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)




